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Compound of Interest

2-Amino-4-morpholinobutanoic
Compound Name:

acid
CAS No.: 854893-19-9
Cat. No.: B600902

Get Quote

Part 1: Introduction & Strategic Rationale
The Morpholine Privilege in Drug Design

In modern medicinal chemistry, the morpholine ring is a "privileged scaffold"—a molecular
framework capable of providing high affinity and selectivity for diverse biological targets. When
integrated into an amino acid side chain, this heterocycle offers a unique set of
physicochemical properties that address common failure modes in peptide drug discovery: poor
solubility, rapid renal clearance, and lack of membrane permeability.

Unlike linear aliphatic amines (e.g., Lysine), the morpholine ring is a conformationally restricted,
cyclic ether-amine. This duality provides:

» Metabolic Stability: The absence of a hydrogen bond donor on the nitrogen (in its tertiary
state) and the steric bulk of the ring reduce susceptibility to oxidative deamination by MAO
(Monoamine Oxidases).
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e Solubility & Lysosomotropism: With a pKa of ~8.4 (free morpholine), the side chain exists in
equilibrium between neutral and protonated states at physiological pH. This enables
lysosomotropic trapping, where the compound permeates cells in its neutral form, becomes
protonated in acidic lysosomes, and accumulates, potentially enhancing intracellular duration
of action.

e H-Bonding Vector: The ether oxygen serves as a weak hydrogen bond acceptor, offering a
specific interaction vector orthogonal to the amine.

Structural Classes

We define two primary classes of morpholine-containing amino acids for this guide:
e Class A:

-Morpholino-Alanine (MorphAla): A direct analog of alanine where a morpholine ring replaces
a

-hydrogen. This creates a basic, tertiary amine side chain.

o Class B: 4-Morpholinyl-Proline (MorphPro): A proline analog where the morpholine ring is
attached to the 4-position (trans or cis), adding basicity to a rigid turn-inducing scaffold.

Part 2: Physicochemical Profile

The following table contrasts

-Morpholino-Alanine with standard residues to highlight its utility in sequence design.
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Property

L-Alanine

L-Lysine

-Morpholino-
Alanine

Strategic
Benefit

Side Chain Type

Hydrophobic

Basic (Primary

Amine)

Basic (Tertiary

Amine)

No acylation
during SPPS;
unigue H-bond

acceptor (ether).

pKa (Side Chain)

N/A

~10.5

~7.5-8.2*

Closer to
physiological pH;
allows pH-
dependent

switching.

LogP (Side
Chain)

0.5

-0.86

Improves water
solubility without
the extreme
polarity of
Lys/Arg.

H-Bond Donors

Improved
membrane
permeability
(lower
desolvation

penalty).

Electronic Effect

Neutral

Inductive (+I)

Inductive (-I from
0)

Ether oxygen
modulates the
basicity of the

nitrogen.

*Note: The pKa of the morpholine nitrogen is slightly suppressed by the electron-withdrawing

effect of the adjacent peptide backbone.

Part 3: Synthesis & Experimental Protocols
Synthesis of the Building Block: -Morpholino-L-Alanine
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Method: Ring-opening of
-Cbz-L-Serine

-Lactone. Rationale: This method preserves optical purity better than direct alkylation of
cysteine or serine derivatives. The

-lactone is a "spring-loaded" electrophile that reacts cleanly with the morpholine nucleophile.

Protocol 1: Solution-Phase Synthesis

o Starting Material:
-Cbz-L-Serine (commercially available).[1]

o Lactonization: React

-Cbz-L-Serine with modified Mitsunobu conditions (DIAD/PPh3) to form the
-lactone (Vederas Protocol).
» Ring Opening:
o Dissolve
-Cbz-L-Serine
-lactone (1.0 equiv) in anhydrous acetonitrile.
o Add Morpholine (1.1 equiv) dropwise at 0°C.

o Stir at room temperature for 4 hours. The reaction is driven by the release of ring strain.

o Workup: Concentrate in vacuo. Acidify with 1M HCI to pH 2 and extract with Ethyl Acetate
(to remove non-basic byproducts). Adjust aqueous layer to pH 10 and extract with DCM to
isolate the product.

o Protection for SPPS:

o The resulting free acid must be Fmoc-protected.
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o Standard Fmoc-OSu protocol: React the Z-protected intermediate (after hydrogenolysis of
Cbz if switching to Fmoc) with Fmoc-OSu and

in Water/Dioxane.

Solid-Phase Peptide Synthesis (SPPS) Strategy

Incorporating morpholine amino acids requires specific handling because the tertiary amine is
basic. If left as a free base, it can catalyze Fmoc removal (acting like piperidine) or promote
aspartimide formation in susceptible sequences (e.g., Asp-Gly).

Critical Rule: Always couple

-morpholino-alanine as its HCI or Perchlorate salt.

Protocol 2: On-Resin Synthesis via Dehydroalanine (Late-Stage
Modification)

Instead of coupling the bulky morpholine amino acid, it is often more efficient to build the
peptide with a precursor and install the morpholine ring on-resin.

Step-by-Step Workflow:

e Precursor Incorporation: Incorporate Fmoc-Cys(Trt)-OH or Fmoc-Ser(tBu)-OH at the desired
position during standard SPPS.

e Conversion to Dehydroalanine (Dha):

o From Cysteine: Treat resin with DBHDA (2,5-dibromohexanediamide) in DMF/Bis-tris
buffer (pH 8) for 2 hours. Oxidative elimination yields Dha.

o From Serine: Treat resin with DSC (N,N'-disuccinimidyl carbonate) followed by DIPEA to
induce elimination.

» Michael Addition (The Morpholine Install):
o Swell resin in minimal DMF.

o Add Morpholine (20 equiv).

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600902?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Incubate at 37°C for 4-12 hours.
o Mechanism:[2][3][4][5] Morpholine acts as a Michael donor, attacking the

-carbon of the Dha double bond.

o Stereochemistry: This reaction typically yields a mixture of L and D isomers (approx 3:1
favoring L), which may require HPLC separation of the final peptide.

Part 4: Visualization & Logic
Synthesis Pathway Diagram

The following diagram illustrates the two primary routes to generating Morpholine-containing

peptides.
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Caption: Comparison of Solution Phase (Route A) for high stereochemical purity versus Solid
Phase (Route B) for rapid library generation.

Decision Logic for Researchers

When should you use which method?

e Use Route A (Building Block) if:
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o You need >98% L-enantiomer purity.

o The morpholine residue is in a critical binding motif (e.g., enzyme active site).

o You are scaling up for animal studies.

e Use Route B (On-Resin) if:

o You are screening a library (SAR exploration).

o You want to test multiple amines (morpholine, piperidine, pyrrolidine) at the same position

rapidly.

o Separating diastereomers by HPLC is acceptable.

Part 5: Troubleshooting & Best Practices

Issue

Cause

Solution

Fmoc Deprotection Failure

Morpholine side chain acting

as a base.

Use the HCI salt of the amino
acid during coupling. Wash
resin with weak acid (e.g., 1%
HOBt in DMF) before Fmoc

deprotection steps.

Racemization (Route A)

High temperature or strong

base during coupling.

Use DIC/Oxyma activation
(neutral pH) rather than
HATU/DIPEA (basic). Keep

coupling time < 1 hour.

Incomplete Michael Addition
(Route B)

Steric hindrance near the Dha

residue.

Increase temperature to 50°C
or use microwave irradiation
(25W, 10 min).

Aggregation of hydrophobic

The morpholine group usually

helps solubility. If still insoluble,

Low Solubility ensure the morpholine is
backbone. ] )
protonated (purify with 0.1%
TFA buffers).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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